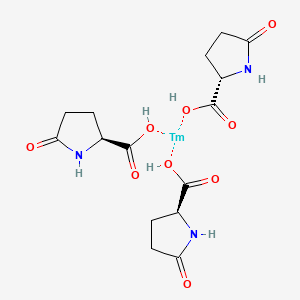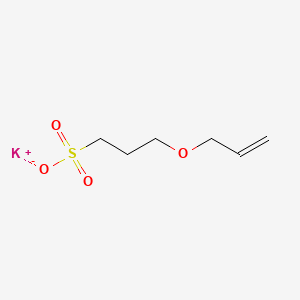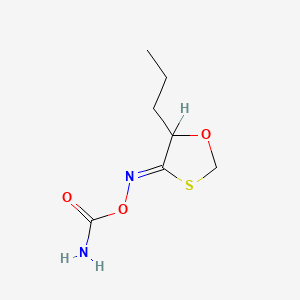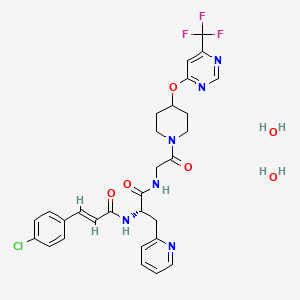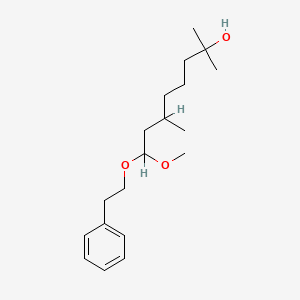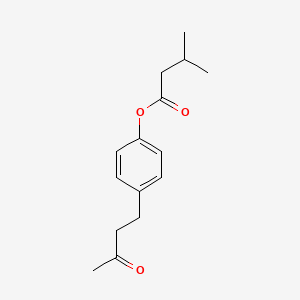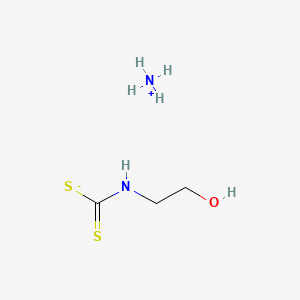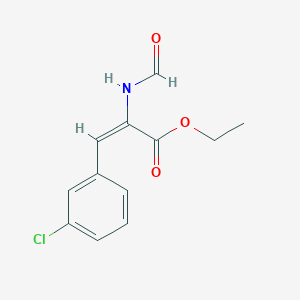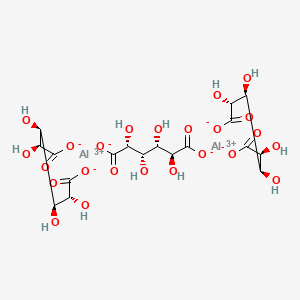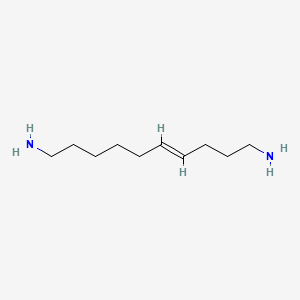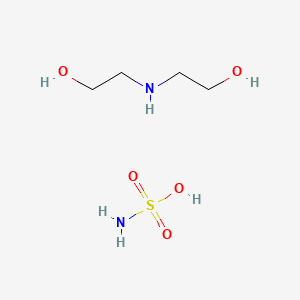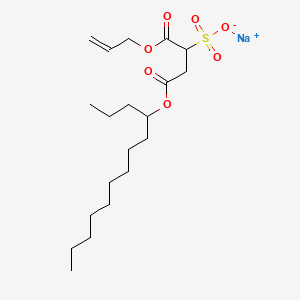
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt is a complex organic compound with the molecular formula C20H35NaO7S. This compound is characterized by the presence of a sulfonic acid group, a butanedioic acid backbone, and a long tridecyl ester chain. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt typically involves the esterification of butanedioic acid with 1-(2-propenyl) 4-tridecyl alcohol in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a temperature range of 60-80°C.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and the removal of products to maintain a steady-state reaction. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonic acid esters.
Aplicaciones Científicas De Investigación
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and emulsifiers.
Mecanismo De Acción
The mechanism of action of butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Butanedioic acid, sulfo-, 1-(2-propenyl) 4-dodecyl ester, sodium salt
- Butanedioic acid, sulfo-, 1-(2-propenyl) 4-hexadecyl ester, sodium salt
- Butanedioic acid, sulfo-, 1-(2-propenyl) 4-octadecyl ester, sodium salt
Uniqueness
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt is unique due to its specific chain length and the presence of both sulfonic acid and ester functional groups. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and increased reactivity in chemical reactions, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
81943-41-1 |
|---|---|
Fórmula molecular |
C20H35NaO7S |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
sodium;1,4-dioxo-1-prop-2-enoxy-4-tridecan-4-yloxybutane-2-sulfonate |
InChI |
InChI=1S/C20H36O7S.Na/c1-4-7-8-9-10-11-12-14-17(13-5-2)27-19(21)16-18(28(23,24)25)20(22)26-15-6-3;/h6,17-18H,3-5,7-16H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
Clave InChI |
SAKZLFKRKNJEBB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC(CCC)OC(=O)CC(C(=O)OCC=C)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


